molecular formula C18H20N2O6S4 B1245563 rostratin D

rostratin D

Cat. No.: B1245563
M. Wt: 488.6 g/mol
InChI Key: GCSPJPVOPHGWRM-XPMVLQEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rostratin D is an organic disulfide isolated from the whole broth of the marine-derived fungus Exserohilum rostratum and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ketone, a lactam, an organic disulfide, an organic heterohexacyclic compound, a secondary alcohol, a dithiol and a diol.

Scientific Research Applications

Chemical Structure and Cytotoxicity

Rostratin D is one of the cytotoxic disulfides, rostratins A-D, isolated from the marine-derived fungus Exserohilum rostratum. These compounds are cyclic dipeptides with their structures established through chemical degradation and various two-dimensional NMR techniques. This compound, in particular, showed in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 value of 16.5 microg/mL. The absolute configurations of the rostratins were determined by the modified Mosher method, and regioselective acylation was employed for specific compounds like this compound under controlled reaction temperatures (Tan, Jensen, Williams, & Fenical, 2004).

Synthesis and Structural Modeling

The synthesis of this compound and its analogs has been a focus of research to understand their structure and potential applications. The stereoselective synthesis of functionalized hydroindoles, which serve as building blocks for thiodiketopiperazine natural products like this compound, was reported. This synthesis path involves a hexahydroindole compound and aims to establish a reliable method for producing the pentacyclic C2-symmetric scaffold of rostratin C, which is closely related to this compound (Zhong, Sauter, Nieger, & Bräse, 2015).

In addition, a scalable and divergent total synthesis method for rostratin A and related compounds was developed, highlighting the use of a double C(sp3)-H activation as a key step. This method allows for the efficient simultaneous construction of the core structure shared by these compounds and provides a path to synthesize this compound and similar compounds on a multigram scale (Thesmar & Baudoin, 2019).

Properties

Molecular Formula

C18H20N2O6S4

Molecular Weight

488.6 g/mol

IUPAC Name

(1R,4R,5R,6R,9S,11R,14R,15R,16R,19S)-5,15-dihydroxy-6,16-bis(sulfanyl)-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone

InChI

InChI=1S/C18H20N2O6S4/c21-7-1-9(27)13(23)11-5(7)3-17-15(25)20-12-6(8(22)2-10(28)14(12)24)4-18(20,30-29-17)16(26)19(11)17/h5-6,9-14,23-24,27-28H,1-4H2/t5-,6-,9-,10-,11-,12-,13+,14+,17-,18-/m1/s1

InChI Key

GCSPJPVOPHGWRM-XPMVLQEKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@@H](N5C3=O)[C@H]([C@@H](CC6=O)S)O)SS4)O)S

Canonical SMILES

C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C(CC6=O)S)O)SS4)O)S

synonyms

rostratin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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